N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride

Analytical Chemistry Pharmaceutical Quality Control Reference Standard Solubility

Generic research-grade batches lack the compendial documentation required for regulatory submission. This certified Ticlopidine EP Impurity I hydrochloride standard solves that gap with: - HPLC purity certification and CoA traceable to EP reference materials. - Enhanced aqueous solubility vs. the free base (0.091 g/L) for accurate calibration. - Multi-technique characterization (NMR, HPLC, optional TGA) supporting ICH Q3A(R2) impurity qualification.

Molecular Formula C13H15Cl2NS
Molecular Weight 288.2 g/mol
CAS No. 60612-23-9
Cat. No. B105338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride
CAS60612-23-9
SynonymsN-[(2-Chlorophenyl)methyl]-2-thiopheneethanamine Hydrochloride
Molecular FormulaC13H15Cl2NS
Molecular Weight288.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C[NH2+]CCC2=CC=CS2)Cl.[Cl-]
InChIInChI=1S/C13H14ClNS.ClH/c14-13-6-2-1-4-11(13)10-15-8-7-12-5-3-9-16-12;/h1-6,9,15H,7-8,10H2;1H
InChIKeyQDHAJZRYUIMPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride (CAS 60612-23-9) as a Pharmacopoeial Reference Standard for Ticlopidine Impurity Quantification


N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine hydrochloride (CAS 60612-23-9) is the hydrochloride salt of Ticlopidine EP Impurity I, chemically defined as N-(2-chlorobenzyl)-2-(thiophen-2-yl)ethanamine hydrochloride, with the molecular formula C₁₃H₁₅Cl₂NS and a molecular weight of 288.24 g/mol [1]. This compound is not a lead candidate for therapeutic development but is officially designated as a critical process-related impurity in the synthesis of the thienopyridine antiplatelet drug ticlopidine, requiring strict quantification and documentation to comply with international regulatory guidelines [2].

Designation: EP Impurity I (HCl salt)
Form: Hydrochloride salt for enhanced solubility
Use: Regulatory ticlopidine impurity quantification

Why Generic N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine HCl Cannot Substitute for a Certified Pharmacopoeial Standard


Generic or research-grade N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine cannot replace a certified Ticlopidine EP Impurity I standard for regulatory submissions due to insufficient documentation and tightly controlled specifications. While a generic batch may claim high purity, it might lack crucial data including compendial-grade HPLC purity certification, stability data under forced degradation conditions, a certificate of analysis (CoA) traceable to EP reference materials, and crucial physicochemical profiling [1]. Furthermore, the free base form exhibits nearly insoluble aqueous solubility (0.091 g/L at 25°C), while the hydrochloride salt provides dramatically enhanced solubility, ensuring accurate stock solution preparation .

Certification gap Generic lots lack EP-traceable CoA and documented stability data required for regulatory use.
Solubility mismatch The free base form exhibits very low aqueous solubility; the HCl salt provides the solubility necessary for standard preparation.
Characterization deficit Generic reagents typically provide only minimum purity and limited multi-technique documentation, increasing analytical uncertainty.

Quantitative Differentiation Evidence: Selecting N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine HCl as a Reference Standard


Enhanced Solubility and Standard Preparation Accuracy: Hydrochloride Salt vs. Free Base

The transformation from the free base to the hydrochloride salt form provides a critical solubility advantage for quantitative analytical work. The free base (CAS 69061-17-2) has a calculated aqueous solubility of only 0.091 g/L at 25°C, making it 'practically insoluble' and unsuitable for preparing accurate stock solutions for HPLC analysis . In contrast, the hydrochloride salt shows significantly improved solubility, enabling reliable and precise preparation of working standards essential for method validation and routine quality control .

Solubility: HCl Salt vs Free Base
Direct head-to-head comparison
Estimated >1 g/L (HCl salt) vs 0.091 g/L (free base) at 25°C
Enables accurate standard stock preparation
Solubility inferred from salt formation; verify lot-specific data
Analytical Chemistry Pharmaceutical Quality Control Reference Standard Solubility

Defined Stability Profile vs. Uncharacterized Generic Impurity

The procurement value of this specific standard is its pre-evaluated stability profile, which is absent in generic, undocumented lots. Certified reference materials for Ticlopidine EP Impurity I include documentation on its stability against humidity and pH, along with forced degradation studies that identify degradation pathways and confirm specification limits [1]. This is a systematic assessment that includes acceptable specification limits and validated quantification methods, providing a risk-managed solution for long-term laboratory use [1].

Documented Stability Profile
Cross-study comparable
Tested against humidity, pH, and thermal stress; degradation pathways identified
Supports shelf-life assignment of reference solutions
Pre-characterized data reduces method development time
Stability Studies Forced Degradation Regulatory Documentation

Regulatory-Specific Identification: Ticlopidine EP Impurity I vs. Other Ticlopidine Impurities

This compound is specifically identified as Impurity I in the European Pharmacopoeia (EP) monograph for Ticlopidine Hydrochloride, distinguishing it from other named impurities (A, B, C, D, E, F, J, K) [1]. The EP identification ensures the supplied standard is the correct chemical entity for the specific peak in the official compendial method. A comparison with Ticlopidine EP Impurity F, which has a different molecular framework (6-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine), shows a key structural divergence: Impurity I retains a simpler thiophene-ethylamine backbone, whereas Impurity F features a tetrahydropyridine ring, affecting retention time and chromatographic performance [2].

Structural Differentiation: Impurity I vs F
Class-level inference
Distinct thiophene-ethylamine backbone vs tetrahydropyridine ring
Provides unambiguous chromatographic identification (Rs > 2.0)
EP monograph confirms peak identity
Pharmacopoeial Monographs Pharmaceutical Analysis Impurity Profiling

Purity and Characterization Package: Certified Standard vs. Generic Chemical Supply

Shipping with a comprehensive characterization package, this certified standard ensures traceable quantification results. Multiple suppliers offer this standard with assayed HPLC purity of 98.0% or higher, such as the lot from Huaxin Medical Technology (H241204) guaranteeing 98% purity . This is contrasted with the 95% minimum purity typical of generic catalog chemicals . The difference of at least 3 percentage points in purity directly impacts the accuracy of impurity quantification, where a 5% unknown impurity in the standard itself could lead to a 5% systematic error in the analysis of the target API.

Assayed Purity: Certified vs Generic
Cross-study comparable
≥98% HPLC purity with multi-technique characterization
Reduces systematic error in impurity assays
Compare against generic min. 95% purity baseline
Certificate of Analysis HPLC Purity Traceability

Optimal Application Scenarios for Procuring N-((2-Chlorophenyl)methyl)thiophene-2-ethylamine Hydrochloride


Method Validation and System Suitability in Ticlopidine API Release Testing

Use this EP Impurity I HCl standard to spike ticlopidine API samples for system suitability testing and method validation. Its enhanced solubility over the free base (evidenced by the shift from 0.091 g/L to a practically useful concentration) ensures accurate preparation of calibration standards for HPLC analysis [1], while the documented stability data under forced degradation conditions guarantee reliable peak identification during stress studies .

Abbreviated New Drug Application (ANDA) Filing Support

Procure this standard with the comprehensive characterization package (98% purity, HPLC, NMR, optional TGA) to meet the stringent impurity documentation requirements for ANDA submissions. The multi-technique documentation directly supports the structural confirmation and purity verification needed to satisfy ICH Q3A(R2) guidelines on qualified impurities [1], ensuring regulatory queries concerning Impurity I can be addressed without additional in-house characterization.

Comparative Impurity Profiling for Process Optimization

When evaluating synthetic route modifications to minimize by-product formation, use this specific impurity standard to accurately quantify Impurity I levels across different manufacturing batches. The confirmed structural identity as EP Impurity I, distinct from other ticlopidine impurities like Impurity F, provides unambiguous chromatographic resolution (Rs ≥ 2.0) for precise reaction monitoring and process optimization studies [1].

Application
Selection Property
Validation Focus
Method validation and system suitability for ticlopidine API
HCl salt solubility for standard preparation
Standard stock accuracy and system suitability performance
ANDA filing impurity documentation
Comprehensive characterization package
Purity and structural confirmation to ICH Q3A(R2)
Comparative impurity profiling for process optimization
EP Impurity I structural identity
Chromatographic resolution from co-eluting impurities
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